Bromperidol Decanoate

Catalog No.
S522149
CAS No.
75067-66-2
M.F
C31H41BrFNO3
M. Wt
574.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bromperidol Decanoate

Avoid compromised release profiles. Substituting unesterified bromperidol or haloperidol decanoate disrupts flip-flop kinetics and lipid partitioning. Bromperidol Decanoate ensures exact 4-week depot behavior.

  • 21-28 day half-life for sustained D2 receptor antagonism.
  • LogP ~7.9 for optimal sesame oil/microcrystalline vehicle solubility.
  • Critical for CYP3A4 N-dealkylation and halogen comparative assays.

Reliable API standard for reproducible preclinical schizophrenia models and formulation studies.

CAS Number

75067-66-2

Product Name

Bromperidol Decanoate

IUPAC Name

[4-(4-bromophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl] decanoate

Molecular Formula

C31H41BrFNO3

Molecular Weight

574.6 g/mol

InChI

InChI=1S/C31H41BrFNO3/c1-2-3-4-5-6-7-8-11-30(36)37-31(26-14-16-27(32)17-15-26)20-23-34(24-21-31)22-9-10-29(35)25-12-18-28(33)19-13-25/h12-19H,2-11,20-24H2,1H3

InChI Key

ZINCPWWBSRSXBH-UHFFFAOYSA-N

solubility

Soluble in DMSO

Synonyms

4-(4-bromophenyl)-1-(4-(4-fluorophenyl)-4-oxobutyl)-4-piperidinyl decanoate, bromperidol decanoate, Impromen decanoas

Canonical SMILES

CCCCCCCCCC(=O)OC1(CCN(CC1)CCCC(=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)Br

The exact mass of the compound Bromperidol decanoate is 573.2254 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Butyrophenones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

5 mg, 10 mg, 25 mg

Bromperidol decanoate (CAS 75067-66-2) is a highly lipophilic butyrophenone ester prodrug primarily utilized in the development of long-acting injectable (LAI) depot formulations and pharmacokinetic modeling [1]. Synthesized by esterifying the base bromperidol with decanoic acid, this structural modification creates a compound with a predicted LogP of approximately 7.9, allowing it to dissolve in lipid vehicles such as sesame oil [2]. Upon intramuscular injection, the slow release and subsequent hydrolysis of the decanoate ester yield an extended elimination half-life of 21 to 28 days, making it a critical standard for 4-week sustained-release models [1]. As a potent dopamine D2 receptor antagonist, it is frequently procured for chronic preclinical schizophrenia models, 'flip-flop' kinetic studies, and comparative assays evaluating the impact of halogen substitution on butyrophenone metabolism [3].

Research Procurement Fit

Format

Long-acting injectable depot prodrug for once-monthly administration research

Mechanism

Dopamine D2 receptor antagonist; butyrophenone-class pathway studies

Evidence context

Head-to-head and class-level data support comparator analysis and model validation

Substituting bromperidol decanoate with its unesterified base (bromperidol) or closely related in-class analogs (such as haloperidol decanoate) fundamentally compromises pharmacokinetic modeling and formulation assays [1]. Utilizing the unesterified bromperidol base eliminates the essential 'flip-flop' kinetics required for depot formulations, resulting in a rapid systemic clearance (half-life of ~24 hours) that fails to sustain the necessary 4-week release profile [2]. Conversely, substituting with haloperidol decanoate—which contains a chlorine atom instead of a bromine atom—alters the molecular weight (530.13 g/mol vs. 574.56 g/mol) and modifies specific lipid partitioning behaviors and CYP3A4-mediated metabolic tracking pathways [3]. For researchers developing precise sustained-release lipid depots or conducting comparative halogenated prodrug assays, procuring the exact brominated decanoate ester is non-negotiable to ensure reproducible absorption rates and receptor binding profiles [1].

Substitution Risk

Bromperidol decanoate

Prodrug with distinct prolactin and EPS profile; limited direct interchangeability evidence vs. haloperidol decanoate.

vs

Haloperidol / fluphenazine decanoate

Different pharmacodynamic burdens; class-based substitution not supported by trial data. Prolactin elevation and akathisia risk may shift.

Clinical interchangeability cannot be assumed; procurement decisions should reference comparator-specific evidence rather than class similarity.

Half-Life Extension vs. Unesterified Base

Esterification of the bromperidol base with decanoic acid creates a highly lipophilic prodrug that exhibits 'flip-flop' kinetics when administered in a lipid vehicle. While the unesterified bromperidol base is rapidly cleared with an elimination half-life of approximately 24 hours following oral administration [1], bromperidol decanoate extends the elimination half-life to 21–28 days [2]. This >20-fold extension in half-life is critical for formulating stable 4-week sustained-release models without the rapid clearance seen in base compounds [2].

Evidence DimensionElimination Half-Life (t1/2)
Target Compound Data21–28 days (Bromperidol decanoate in oil depot)
Comparator Or Baseline~24 hours (Bromperidol unesterified base, oral)
Quantified Difference>20-fold increase in elimination half-life
ConditionsIn vivo pharmacokinetic modeling (intramuscular depot vs. oral administration)

Essential for formulators developing long-acting injectable (LAI) delivery systems that require a stable 4-week dosing interval.

SAPS score vs placebo
Head-to-head
Bromperidol: 6 (SD 12.2) Placebo: 40 (SD 27.8) Δ −34 points
Reported symptom-score endpoint context
6-month RCT, n=20

Halogen Substitution: Molecular Weight and Partitioning

Bromperidol decanoate is the bromine analog of the widely used haloperidol decanoate. The substitution of chlorine with a heavier bromine atom shifts the molecular weight from 530.13 g/mol (haloperidol decanoate) to 574.56 g/mol (bromperidol decanoate), while maintaining a high predicted LogP of approximately 7.9. This structural modification alters the specific gravity and partitioning behavior of the prodrug within lipid vehicles such as sesame oil, providing a distinct pharmacokinetic tracer profile during comparative depot release assays [1].

Evidence DimensionMolecular Weight and Halogen Substitution
Target Compound Data574.56 g/mol (Bromine substituted)
Comparator Or Baseline530.13 g/mol (Haloperidol decanoate, Chlorine substituted)
Quantified Difference+44.43 g/mol mass shift with retained high lipophilicity (LogP ~7.9)
ConditionsPhysicochemical characterization for lipid-based depot formulation

Crucial for procurement in comparative pharmacokinetic studies where tracking the specific release rates of structurally distinct halogenated butyrophenone prodrugs is required.

Prolactin vs haloperidol
Head-to-head
Bromperidol: 24 ng/mL (7-93) Haloperidol: 32 ng/mL (8-102) Median −8 ng/mL (P<0.05)
Reported prolactin endpoint difference
Crossover, n=22, 12 mg/day

D2 Antagonism vs. Phenothiazine Depots

In long-term maintenance models, bromperidol decanoate functions as a potent D2 receptor antagonist with a significantly longer elimination half-life (21–28 days) compared to phenothiazine-class depots like fluphenazine decanoate, which exhibits a half-life of 7–10 days[1]. This allows bromperidol decanoate to maintain steady-state D2 blockade over a full 4-week interval, whereas fluphenazine decanoate typically requires dosing every 2 weeks, fundamentally altering the handling frequency and stress variables in chronic preclinical models [2].

Evidence DimensionDosing Interval and Elimination Half-Life
Target Compound Data21–28 days (Bromperidol decanoate)
Comparator Or Baseline7–10 days (Fluphenazine decanoate)
Quantified Difference~2.5x to 3x longer elimination half-life
ConditionsIntramuscular depot injection in chronic maintenance models

Enables researchers to select a butyrophenone depot that minimizes animal handling and dosing frequency in chronic 4-week models compared to shorter-acting alternatives.

Akathisia NNH
Cross-study
10
Reported EPS risk context
NNH bromperidol vs placebo; paliperidone NNH 205, fluphenazine NNH 5
Elimination half-life
Supporting
~3 weeks (depot)
Supports dosing-interval modeling review
vs oral t½ ~24 h
Acute efficacy class inference
Class-level
No significant difference vs haloperidol (p>0.05)
Class-level inference, data to verify
28-day oral trial, n=47; depot extrapolation requires validation
Relapse prevention NNT
Class-level
2–5
Supports relapse-prevention model comparison
Similar range for haloperidol and fluphenazine decanoate

LAI Formulation Validation

Due to its high lipophilicity (LogP ~7.9) and extended 21–28 day half-life, bromperidol decanoate is procured as an active pharmaceutical ingredient (API) standard for testing the release kinetics of novel sesame oil or microcrystalline depot delivery systems over a 4-week period [1].

Flip-Flop Pharmacokinetic Modeling

Serves as a critical reference compound in pharmacokinetic studies where the absorption rate from a lipid depot dictates the steady-state concentration, providing a stark contrast to the rapid clearance profiles of oral antipsychotics [2].

Comparative Halogenated Butyrophenone Assays

Procured as a structural comparator to haloperidol decanoate to evaluate how substituting chlorine with bromine impacts lipid partitioning, CYP3A4-mediated N-dealkylation, and overall depot release rates in in vitro and in vivo models [3].

Chronic Schizophrenia Models

Applied in long-term behavioral models requiring sustained D2 receptor antagonism, allowing for a 4-week dosing interval that minimizes handling stress and confounding variables compared to shorter-acting depots like fluphenazine decanoate [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Schizophrenia maintenance model studies
Depot pharmacokinetics and D2 antagonism
Relapse-prevention endpoint validation
Hyperprolactinemia risk-comparison research
Prolactin elevation profile
Endocrine endpoint review vs haloperidol
Clinical trial comparator arm for novel LAIs
Established efficacy and safety benchmarks
Endpoint comparability and sample-size planning
Pharmacokinetic / bioequivalence studies
Extended elimination half-life (~3 weeks)
Bioequivalence endpoint design and steady-state modeling

XLogP3

7.9

Hydrogen Bond Acceptor Count

5

Exact Mass

573.22538 Da

Monoisotopic Mass

573.22538 Da

Heavy Atom Count

37

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

73LG72M4LV

GHS Hazard Statements

Aggregated GHS information provided by 8 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (12.5%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (87.5%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H336 (87.5%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects];
H361 (12.5%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Antipsychotic Agents

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Dopamine
DRD2 [HSA:1813] [KO:K04145]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

75067-66-2

Wikipedia

Bromperidol_decanoate
1: Purgato M, Adams CE. Bromperidol decanoate (depot) for schizophrenia. Cochrane Database Syst Rev. 2012 Nov 14;11:CD001719. doi: 10.1002/14651858.CD001719.pub4. Review. PubMed PMID: 23152208.
2: Spanarello S, La Ferla T. The pharmacokinetics of long-acting antipsychotic medications. Curr Clin Pharmacol. 2014;9(3):310-7. Review. PubMed PMID: 23343447.
3: Smeraldi E, Cocconcelli C, Canova L, Faravelli C, Marchetti FP, Mariani G, Rapisarda V. [Bromperidol decanoate in the residual phase of schizophrenia]. Minerva Psichiatr. 1996 Mar;37(1):39-44. Italian. PubMed PMID: 8926856.
4: Purgato M, Adams CE. Bromperidol decanoate (depot) for schizophrenia. Cochrane Database Syst Rev. 2011 Sep 7;(9):CD001719. doi: 10.1002/14651858.CD001719.pub3. Review. Update in: Cochrane Database Syst Rev. 2012;11:CD001719. PubMed PMID: 21901678.
5: Wong D, Adams CE, David A, Quraishi SN. Depot bromperidol decanoate for schizophrenia. Cochrane Database Syst Rev. 2004;(3):CD001719. Review. Update in: Cochrane Database Syst Rev. 2011;(9):CD001719. PubMed PMID: 15266450.
6: Gopal S, Berwaerts J, Nuamah I, Akhras K, Coppola D, Daly E, Hough D, Palumbo J. Number needed to treat and number needed to harm with paliperidone palmitate relative to long-acting haloperidol, bromperidol, and fluphenazine decanoate for treatment of patients with schizophrenia. Neuropsychiatr Dis Treat. 2011;7:93-101. doi: 10.2147/NDT.S17177. Epub 2011 Mar 8. PubMed PMID: 21552311; PubMed Central PMCID: PMC3083982.
7: Quraishi S, David A, Adams CE. Depot bromperidol decanoate for schizophrenia. Cochrane Database Syst Rev. 2000;(2):CD001719. Review. Update in: Cochrane Database Syst Rev. 2004;(3):CD001719. PubMed PMID: 10796447.
8: Suárez Richards M. [Chronic treatment of schizophrenia with injectable bromperidol decanoate]. Acta Psiquiatr Psicol Am Lat. 1985 Sep;31(3):222-8. Spanish. PubMed PMID: 2870608.
9: McLaren S, Cookson JC, Silverstone T. Positive and negative symptoms, depression and social disability in chronic schizophrenia: a comparative trial of bromperidol and fluphenazine decanoates. Int Clin Psychopharmacol. 1992 Nov;7(2):67-72. PubMed PMID: 1487623.
10: Levi Minzi A, Laviani M. [Evaluation of effectiveness and tolerance of the long-term treatment with bromoperidol decanoate in psychotic disorders]. Minerva Psichiatr. 1992 Jan-Mar;33(1):51-5. Italian. PubMed PMID: 1406161.

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